molecular formula C8H6N2O2 B1363978 3-Methyl-4-nitrobenzonitrile CAS No. 96784-54-2

3-Methyl-4-nitrobenzonitrile

Cat. No. B1363978
CAS RN: 96784-54-2
M. Wt: 162.15 g/mol
InChI Key: IHVNKSXTJZNBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O2 . It is also known by other names such as 3-Methyl-4-nitrobenzonitril, 3-methyl-4-nitrobenzenecarbonitrile, and 4-Cyano-2-methylnitrobenzene . It is used to produce 4-amino-3-methyl-benzonitrile .


Synthesis Analysis

The synthesis of 3-Methyl-4-nitrobenzonitrile can be achieved from 3-Methyl-4-nitrobenzoic acid and p-Toluenesulfonamide . Another method involves the addition of nitric acid to a mixture of 4-tolunitrile in H2SO4 .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitrobenzonitrile consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group .


Physical And Chemical Properties Analysis

3-Methyl-4-nitrobenzonitrile has a molecular weight of 162.15 . It has a melting point of 81-83°C . The compound is predicted to have a boiling point of 322.2±30.0 °C and a density of 1.26±0.1 g/cm3 .

Scientific Research Applications

Thermophysical Properties

  • Thermophysical Studies : The thermophysical properties of nitrobenzonitriles, including 3-Methyl-4-nitrobenzonitrile, have been investigated using differential scanning calorimetry. This research provides insights into the behavior of these compounds as a function of temperature, measuring temperatures, enthalpies, and entropies of fusion processes and phase transitions (Jiménez et al., 2002).

Chemical Reactions and Synthesis

  • Chemical Synthesis : Studies have focused on the reactions involving various forms of methylbenzonitriles, including the formation of 1,4-(nitroacetoxy-) adducts and their subsequent transformation, which is relevant to the understanding and synthesis of compounds like 3-Methyl-4-nitrobenzonitrile (Fischer & Greig, 1973).
  • Hydrogenation Studies : Research has been conducted on the hydrogenation of nitrobenzonitriles, including 3-Methyl-4-nitrobenzonitrile, using Raney nickel catalysts. This work highlights the influence of the nitro group's position relative to the nitrile group in the hydrogenation process (Koprivova & Červený, 2008).

Solubility and Physical Chemistry

  • Solubility Analysis : The solubility of 3-Nitrobenzonitrile in various organic solvents has been measured, providing essential data for understanding the solubility behavior of similar compounds like 3-Methyl-4-nitrobenzonitrile in different solvents and temperatures (Chen et al., 2017).

Spectroscopy and Molecular Analysis

  • Vibrational Analysis : The vibrational frequencies and molecular structure of related compounds, such as 4-chloro-3-nitrobenzonitrile, have been studied, providing a foundation for understanding the molecular and vibrational characteristics of 3-Methyl-4-nitrobenzonitrile (Sert et al., 2013).

Mass Spectrometry Applications

  • Mass Spectrometry Sensitivity Improvement : 3-Nitrobenzonitrile has been used to enhance the sensitivity of sonic-spray ionization mass spectrometry. This application could be relevant for 3-Methyl-4-nitrobenzonitrile in similar analytical techniques (Santos et al., 2016).

Safety And Hazards

3-Methyl-4-nitrobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVNKSXTJZNBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384248
Record name 3-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitrobenzonitrile

CAS RN

96784-54-2
Record name 3-Methyl-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96784-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 3-methyl-4-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred, 0° C. solution of 3-methyl-4-nitrobenzamide (30 g, 0.169 mol) in dichloromethane (900 mL) under nitrogen was added pyridine (29.5 g, 0.373 mol), then dropwise trifluoroacetic anhydride (42.7 g, 0.203 mol) in dichloromethane (90 mL). The reaction mixture was stirred at 0° C. for one hour and then 1N HCl was added. The organic phase was separated, dried (Na2SO4) and concentrated under reduced pressure to afford 25.5 g (93%) of the 3-methyl-4-nitrobenzonitrile as a light yellow solid; m.p. 69°-71° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-nitrobenzonitrile

Citations

For This Compound
8
Citations
A Yu - 2016 - rucore.libraries.rutgers.edu
… 3-methyl-4-nitrobenzonitrile (i7).To a solution of i6 (30 mg, 0.227 mmol) in acetic acid (3 mL) was added NaBO3·4H2O (0.21 g, 1.36 mmol) and was stirred at 55 C overnight. After …
Number of citations: 2 rucore.libraries.rutgers.edu
YM Choi-Sledeski, DG McGarry… - Journal of medicinal …, 1999 - ACS Publications
… (2-Oxopyrrolidin-3(S)-yl)carbamic acid tert-butyl ester (10) 9 was alkylated with the appropriate benzyl bromide (obtained in three steps starting from 3-methyl-4-nitrobenzonitrile in the …
Number of citations: 53 pubs.acs.org
EB Sjogren, MA Rider, PH Nelson… - Journal of medicinal …, 1991 - ACS Publications
A series of a-cyano-| 8-hydroxypropenamides was prepared and tested for anthelminticactivity. a-Cyano-/?-hydroxy-IV-[4-(trifluoromethyl) phenyl]-3-[4-(trifluoromethyl) phenyl] …
Number of citations: 34 pubs.acs.org
X Peng, N Fukui, M Mizuta, H Suzuki - Organic & biomolecular …, 2003 - pubs.rsc.org
In the presence of zeolites, moderately deactivated arenes such as 1-nitronaphthalene, naphthonitriles, and methylated benzonitriles can be smoothly nitrated at room temperature by …
Number of citations: 50 pubs.rsc.org
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The Friedel–Crafts acetylation and benzoylation of iodobenzene and the isomeric iodotoluenes have been investigated in a range of solvents and at a range of temperatures. Under …
Number of citations: 15 pubs.rsc.org
LM Deck, DL Vander Jagt… - Journal of medicinal …, 1991 - ACS Publications
Gossypol and 17 derivatives were tested as inhibitors of aldose reductase from human placenta. Gossypol and a number of the derivatives were potent inhibitors. The order of inhibitory …
Number of citations: 63 pubs.acs.org
JT Kuethe, A Wong, M Journet… - The Journal of Organic …, 2005 - ACS Publications
… Reaction of 3-methyl-4-nitrobenzonitrile 12 with aldehyde 7 furnished dihydrobenzofuran 10 in 81% yield. The overall sequence was general and gave access to a structurally diverse …
Number of citations: 45 pubs.acs.org
Z Shi, J Fan, DR Kronenthal… - … Process Research & …, 2018 - ACS Publications
… N,N-Dimethylformamide dimethyl acetal (94%, 6.40 L, 5.71 kg, 45.1 mol) was added to a solution of 3-methyl-4-nitrobenzonitrile 9 (3.90 kg, 24 mol) in DMF (9.7 L) at 25 C. The mixture …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.